Methyl 3-[(4-iodophenyl)carbamoyl]-5-nitrobenzoate
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Overview
Description
METHYL 3-[(4-IODOANILINO)CARBONYL]-5-NITROBENZOATE is an organic compound that features a complex aromatic structure It is characterized by the presence of an iodoaniline group, a nitrobenzoate moiety, and a methyl ester functionality
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 3-[(4-IODOANILINO)CARBONYL]-5-NITROBENZOATE typically involves a multi-step process. One common method includes the coupling of 4-iodoaniline with a nitrobenzoate derivative under specific reaction conditions. The process may involve the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, which is known for its efficiency in forming carbon-carbon bonds .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the final product. The choice of solvents, catalysts, and reaction temperatures are critical factors in scaling up the production process.
Chemical Reactions Analysis
Types of Reactions
METHYL 3-[(4-IODOANILINO)CARBONYL]-5-NITROBENZOATE can undergo various chemical reactions, including:
Substitution Reactions: The iodo group can be substituted with other nucleophiles under appropriate conditions.
Reduction Reactions: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Common Reagents and Conditions
Palladium Catalysts: Used in cross-coupling reactions.
Hydrogen Gas: Employed in reduction reactions.
Oxidizing Agents: Such as potassium permanganate for oxidation reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields an amine derivative, while substitution of the iodo group can lead to various substituted benzoates.
Scientific Research Applications
METHYL 3-[(4-IODOANILINO)CARBONYL]-5-NITROBENZOATE has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry:
Material Science: Can be used in the preparation of functionalized materials with specific properties.
Mechanism of Action
The mechanism by which METHYL 3-[(4-IODOANILINO)CARBONYL]-5-NITROBENZOATE exerts its effects depends on its interaction with molecular targets. The presence of the iodoaniline and nitrobenzoate groups allows it to participate in various biochemical pathways. For instance, it may act as an inhibitor or activator of specific enzymes, influencing cellular processes.
Comparison with Similar Compounds
Similar Compounds
METHYL 3-[(4-CHLOROANILINO)CARBONYL]-5-NITROBENZOATE: Similar structure but with a chloro group instead of an iodo group.
METHYL 3-[(4-BROMOANILINO)CARBONYL]-5-NITROBENZOATE: Contains a bromo group instead of an iodo group.
Uniqueness
The uniqueness of METHYL 3-[(4-IODOANILINO)CARBONYL]-5-NITROBENZOATE lies in the presence of the iodo group, which can influence its reactivity and interaction with other molecules. The iodo group is larger and more polarizable compared to chloro and bromo groups, potentially leading to different chemical and biological properties.
Properties
Molecular Formula |
C15H11IN2O5 |
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Molecular Weight |
426.16 g/mol |
IUPAC Name |
methyl 3-[(4-iodophenyl)carbamoyl]-5-nitrobenzoate |
InChI |
InChI=1S/C15H11IN2O5/c1-23-15(20)10-6-9(7-13(8-10)18(21)22)14(19)17-12-4-2-11(16)3-5-12/h2-8H,1H3,(H,17,19) |
InChI Key |
PZKBGJRZLMFWOR-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC(=CC(=C1)C(=O)NC2=CC=C(C=C2)I)[N+](=O)[O-] |
Origin of Product |
United States |
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